Methyl 2-phenyloctadec-2-enoate
Description
Methyl 2-phenyloctadec-2-enoate is a structurally complex ester characterized by an 18-carbon aliphatic chain (octadec-2-enoate) with a double bond at position 2 and a phenyl group substituted at the same position. This compound combines a long hydrophobic chain with aromatic functionality, influencing its physicochemical properties, such as solubility, melting point, and reactivity. For instance, methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester) and phenyl-substituted esters (e.g., Methyl 2-phenylacetoacetate) highlight the role of branching, unsaturation, and aromaticity in modulating properties .
Properties
CAS No. |
62475-72-3 |
|---|---|
Molecular Formula |
C25H40O2 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
methyl 2-phenyloctadec-2-enoate |
InChI |
InChI=1S/C25H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(25(26)27-2)23-20-17-16-18-21-23/h16-18,20-22H,3-15,19H2,1-2H3 |
InChI Key |
CCTFZTZXGFSHDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC=C(C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-phenyloctadec-2-enoate typically involves the esterification of 2-phenyloctadec-2-enoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-phenyloctadec-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of 2-phenyloctadec-2-enoic acid.
Reduction: Formation of 2-phenyloctadec-2-enol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Methyl 2-phenyloctadec-2-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-phenyloctadec-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The phenyl group may interact with aromatic receptors, influencing biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) Sandaracopimaric Acid Methyl Ester (Compound 4, )
- Structure: A methyl ester of a tricyclic diterpenoid acid with conjugated double bonds.
- Key Differences: The rigid tricyclic skeleton contrasts with the linear aliphatic chain of Methyl 2-phenyloctadec-2-enoate. This structural rigidity likely results in higher melting points and reduced solubility in nonpolar solvents compared to the more flexible target compound .
(b) Methyl 2-Phenylacetoacetate ()
- Structure : A short-chain ester (C11H12O3) with a phenyl group and a ketone functionality.
- Key Differences: The shorter chain and presence of a ketone group (3-oxo) enhance polarity, leading to higher solubility in polar solvents (e.g., ethanol) compared to this compound. Its molecular weight (192.2 g/mol) is significantly lower than the hypothesized ~350–400 g/mol for the target compound .
(c) Ethyl 2-Cyano-2-phenylacetate ()
- Structure: An ethyl ester with a phenyl and cyano group at position 2.
- Key Differences: The cyano substituent increases electronegativity, affecting hydrogen-bonding capacity and logP (estimated logP = 1.86). This compound, with its long alkyl chain, would exhibit a much higher logP (~8–10), indicating extreme lipophilicity .
Physicochemical Properties
*Hypothesized values based on structural analogs.
Functional Group Impact
- Phenyl Group: Enhances UV absorption and π-π stacking interactions, which could influence crystallinity and spectroscopic detection compared to non-aromatic esters .
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